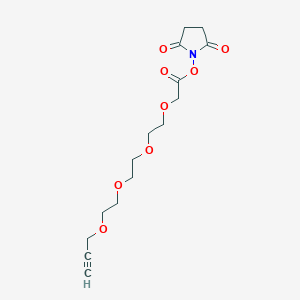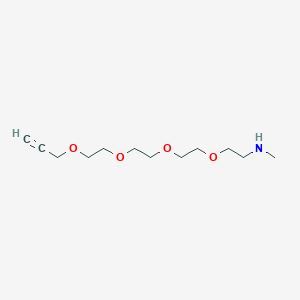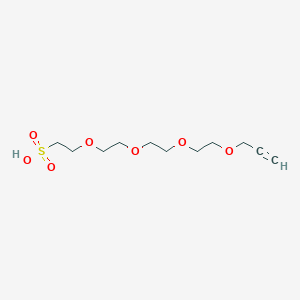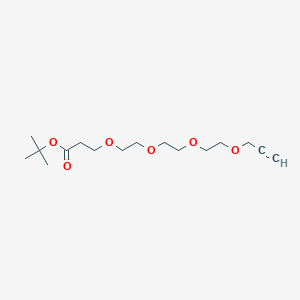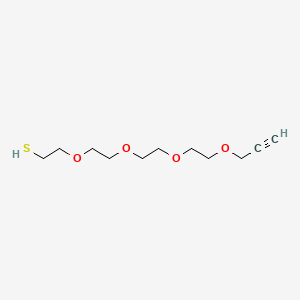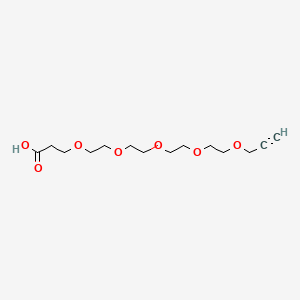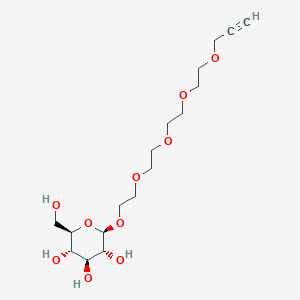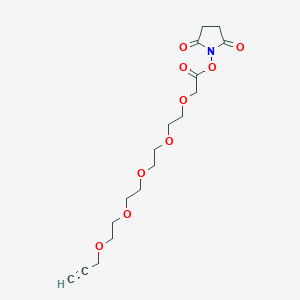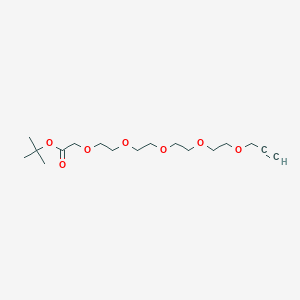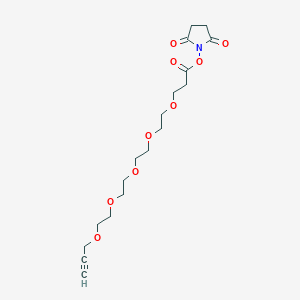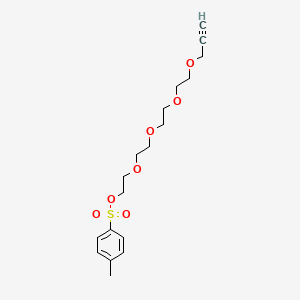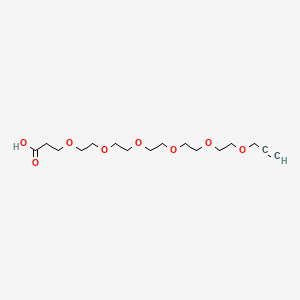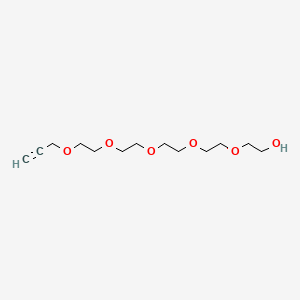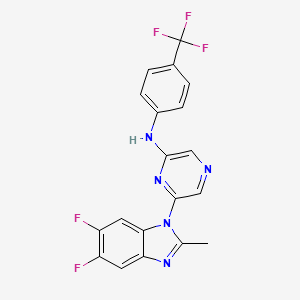
PTC-028
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PTC-028は、ポリコーム抑制複合体1(PRC1)のメンバーであるBMI-1タンパク質を標的とする新規の低分子阻害剤です。BMI-1は、さまざまな種類の癌で頻繁に過剰発現しており、予後不良と関連付けられています。 This compoundは、正常な細胞を温存しながら、癌細胞の増殖を選択的に阻害する能力を有することが、前臨床研究で示されています .
作用機序
PTC-028は、BMI-1タンパク質を標的とすることで効果を発揮します。この化合物は、BMI-1の過リン酸化を誘導し、その枯渇につながります。これにより、ATPレベルが低下し、ミトコンドリアROSが増加します。 その後のカスパーゼ9およびカスパーゼ3/7の活性化は、癌細胞のアポトーシスにつながります . 関連する分子標的および経路には、ミトコンドリアの酸化還元バランスとカスパーゼ依存性アポトーシス経路が含まれます .
類似の化合物との比較
This compoundは、PTC596やPTC209などの他のBMI-1阻害剤に似ています。 this compoundは、正常な細胞を温存しながら、癌細胞を選択的に阻害する能力を有することが特徴です . その他の類似の化合物には、次のものがあります。
PTC596: チューブリンに結合し、微小管の重合を阻害する別のBMI-1阻害剤.
PTC209: BMI-1 mRNAの翻訳を減らし、癌起始細胞の自己複製を阻害する低分子.
This compoundは、経口バイオアベイラビリティと、前臨床モデルにおける有意な抗腫瘍活性によって際立っています .
生化学分析
Biochemical Properties
PTC-028 plays a crucial role in biochemical reactions by interacting with several biomolecules. It primarily targets the BMI-1 protein, a component of the Polycomb Repressor Complex 1 (PRC1), which is involved in gene silencing through chromatin structure regulation . The interaction between this compound and BMI-1 leads to the hyperphosphorylation and subsequent depletion of BMI-1, resulting in the inhibition of cancer cell growth and induction of apoptosis . Additionally, this compound affects ATP levels and mitochondrial redox balance, further potentiating its anticancer effects .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it inhibits clonal growth and viability while sparing normal cells . The compound influences cell signaling pathways, particularly those involving caspase-dependent apoptosis . It also impacts gene expression by downregulating BMI-1, leading to changes in cellular metabolism and promoting cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BMI-1, leading to hyperphosphorylation and depletion of the protein . This interaction disrupts the function of PRC1, resulting in the reactivation of silenced genes and induction of apoptosis in cancer cells . This compound also affects mitochondrial function, leading to a decrease in ATP levels and an imbalance in the redox state, which further contributes to its anticancer activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and maintains its activity over extended periods . Long-term studies have shown that this compound continues to inhibit cancer cell growth and induce apoptosis without significant degradation . These temporal effects highlight the potential of this compound as a durable therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound exhibits significant antitumor activity comparable to standard chemotherapy agents like cisplatin and paclitaxel . At higher doses, this compound may cause toxic effects, emphasizing the need for careful dosage optimization in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with BMI-1 . The compound affects metabolic flux by altering ATP levels and mitochondrial function . These changes in metabolism contribute to the overall anticancer effects of this compound, making it a promising candidate for further metabolic studies.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently . It interacts with specific transporters and binding proteins that facilitate its localization to target sites . The compound’s distribution is crucial for its therapeutic efficacy, ensuring that it reaches and accumulates in cancer cells to exert its effects.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity . The compound’s targeting signals and post-translational modifications direct it to the nucleus and mitochondria, where it interacts with BMI-1 and other biomolecules . This subcellular localization is essential for the compound’s function and therapeutic potential.
準備方法
PTC-028の合成経路と反応条件は、公的に入手可能な文献では詳細に記載されていません。 this compoundは、別のBMI-1阻害剤であるPTC596のアナログであることが知られています。 このような化合物の調製には、通常、重要な中間体の形成と最終生成物の精製を含む、複数の有機合成ステップが関与します .
化学反応解析
This compoundは、主に細胞タンパク質と経路との相互作用に焦点を当てて、いくつかの種類の化学反応を起こします。
酸化と還元: This compoundは、BMI-1の過リン酸化とそれに続く枯渇を誘導し、ATPレベルの低下とミトコンドリア反応性酸素種(ROS)の増加につながります.
科学研究への応用
This compoundは、幅広い科学研究への応用を有しています。
化学反応の分析
PTC-028 undergoes several types of chemical reactions, primarily focusing on its interaction with cellular proteins and pathways:
Oxidation and Reduction: This compound induces hyperphosphorylation and subsequent depletion of BMI-1, leading to a reduction in ATP levels and an increase in mitochondrial reactive oxygen species (ROS).
Substitution: The compound interacts with various cellular proteins, leading to caspase-mediated apoptosis.
Common Reagents and Conditions: The reactions involving this compound typically occur under physiological conditions within the cellular environment.
科学的研究の応用
PTC-028 has a wide range of scientific research applications:
類似化合物との比較
PTC-028 is similar to other BMI-1 inhibitors such as PTC596 and PTC209. this compound is unique in its ability to selectively inhibit cancer cells while sparing normal cells . Other similar compounds include:
This compound stands out due to its oral bioavailability and significant antitumor activity in preclinical models .
特性
IUPAC Name |
6-(5,6-difluoro-2-methylbenzimidazol-1-yl)-N-[4-(trifluoromethyl)phenyl]pyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F5N5/c1-10-26-15-6-13(20)14(21)7-16(15)29(10)18-9-25-8-17(28-18)27-12-4-2-11(3-5-12)19(22,23)24/h2-9H,1H3,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZGPBWIZWPDHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C3=NC(=CN=C3)NC4=CC=C(C=C4)C(F)(F)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F5N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
